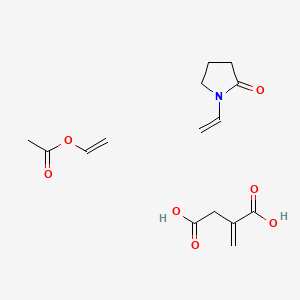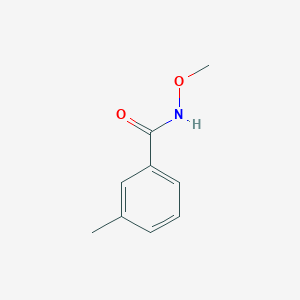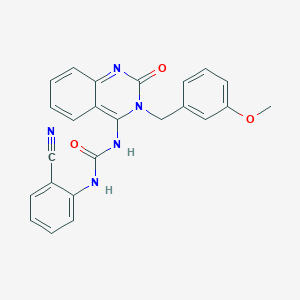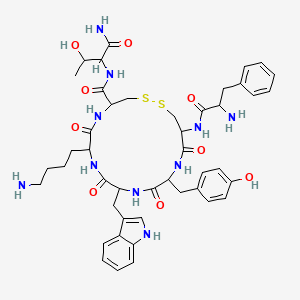![molecular formula C23H19ClFN3O3S B14114336 N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114336.png)
N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, halogen substituents, and a thieno[3,2-d]pyrimidine core, making it a subject of study in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethylbenzyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the N-(2-chloro-5-fluorophenyl)acetamide moiety: This can be done through nucleophilic substitution reactions, where the acetamide group is introduced via an amide bond formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Halogen substituents on the aromatic rings can be replaced through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation products: Quinones, hydroxylated derivatives.
Reduction products: Alcohols, amines.
Substitution products: Various substituted aromatic compounds.
科学研究应用
N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: shares structural similarities with other thieno[3,2-d]pyrimidine derivatives.
Other similar compounds: include those with different substituents on the aromatic rings or variations in the acetamide moiety.
Uniqueness:
- The presence of both chloro and fluoro substituents on the phenyl ring, along with the 3,4-dimethylbenzyl group, imparts unique chemical and biological properties to the compound.
- Its specific structural features make it a valuable compound for targeted research and development in various scientific fields.
属性
分子式 |
C23H19ClFN3O3S |
|---|---|
分子量 |
471.9 g/mol |
IUPAC 名称 |
N-(2-chloro-5-fluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19ClFN3O3S/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-32-21)27(23(28)31)12-20(29)26-18-10-16(25)5-6-17(18)24/h3-10H,11-12H2,1-2H3,(H,26,29) |
InChI 键 |
PXZXIBXDBBEIPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester](/img/structure/B14114253.png)

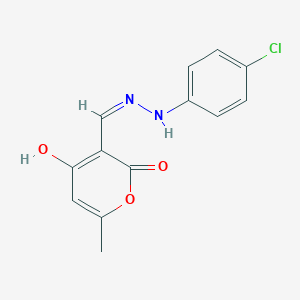
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114262.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14114269.png)
![tert-butyl N-[1-[[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14114270.png)
![4,4,4-Trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-bis(trideuteriomethyl)butanoic acid](/img/structure/B14114285.png)
